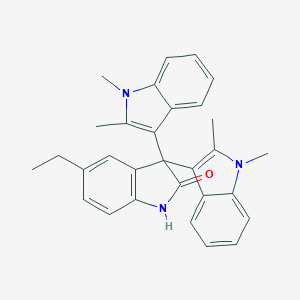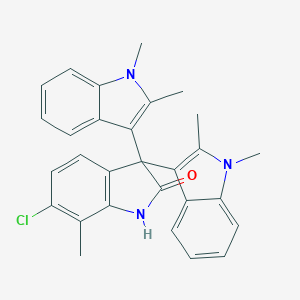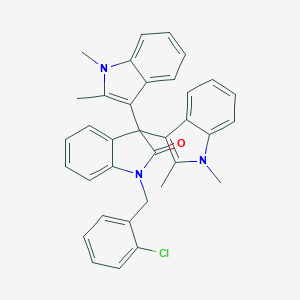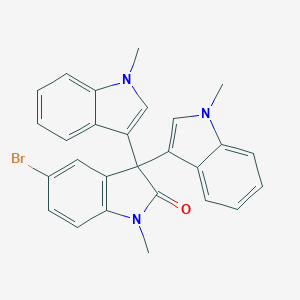![molecular formula C19H12Br2ClNO3S2 B307487 2,6-dibromo-4-[(2-[(2-chlorobenzyl)sulfanyl]-5-oxo-1,3-thiazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B307487.png)
2,6-dibromo-4-[(2-[(2-chlorobenzyl)sulfanyl]-5-oxo-1,3-thiazol-4(5H)-ylidene)methyl]phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dibromo-4-[(2-[(2-chlorobenzyl)sulfanyl]-5-oxo-1,3-thiazol-4(5H)-ylidene)methyl]phenyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the thiazolylmethylphenyl acetate family and is commonly referred to as DBTSA.
Mécanisme D'action
The mechanism of action of DBTSA is not fully understood. However, studies have shown that it induces apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the production of inflammatory cytokines in macrophages. In agriculture, DBTSA is believed to act as an inhibitor of chitin synthesis in insects, leading to their death.
Biochemical and Physiological Effects
DBTSA has been shown to have both biochemical and physiological effects. In cancer cells, it induces apoptosis by activating the caspase pathway. In macrophages, it inhibits the production of inflammatory cytokines. In insects, it acts as an inhibitor of chitin synthesis, leading to their death. These effects are believed to be due to the interaction of DBTSA with specific molecular targets in the cells.
Avantages Et Limitations Des Expériences En Laboratoire
DBTSA has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. It also exhibits potent biological activity, making it a useful tool for studying various cellular processes. However, DBTSA has some limitations for use in lab experiments. It is highly toxic and must be handled with care. It also has limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on DBTSA. In medicine, further studies are needed to elucidate the mechanism of action of DBTSA and to optimize its anti-cancer and anti-inflammatory activity. In agriculture, DBTSA could be further studied for its potential use as a crop protection agent. In material science, DBTSA could be further studied for its potential use as a photoresist in lithography. Additionally, further studies are needed to explore the potential applications of DBTSA in other fields such as environmental science and energy.
Méthodes De Synthèse
DBTSA can be synthesized through a multistep process involving the reaction of 2,6-dibromo-4-methylphenol with 2-chlorobenzyl mercaptan in the presence of sodium hydroxide. The resulting intermediate is further reacted with thiosemicarbazide and acetic anhydride to produce DBTSA. This synthesis method has been optimized to produce high yields of DBTSA with purity greater than 98%.
Applications De Recherche Scientifique
DBTSA has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, DBTSA has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. It has also been studied for its potential use as an anti-inflammatory agent. In agriculture, DBTSA has been shown to have insecticidal and fungicidal properties, making it a potential candidate for use in crop protection. In material science, DBTSA has been studied for its potential use as a photoresist in lithography.
Propriétés
Nom du produit |
2,6-dibromo-4-[(2-[(2-chlorobenzyl)sulfanyl]-5-oxo-1,3-thiazol-4(5H)-ylidene)methyl]phenyl acetate |
|---|---|
Formule moléculaire |
C19H12Br2ClNO3S2 |
Poids moléculaire |
561.7 g/mol |
Nom IUPAC |
[2,6-dibromo-4-[(Z)-[2-[(2-chlorophenyl)methylsulfanyl]-5-oxo-1,3-thiazol-4-ylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C19H12Br2ClNO3S2/c1-10(24)26-17-13(20)6-11(7-14(17)21)8-16-18(25)28-19(23-16)27-9-12-4-2-3-5-15(12)22/h2-8H,9H2,1H3/b16-8- |
Clé InChI |
GLVKTZRFDASLJD-PXNMLYILSA-N |
SMILES isomérique |
CC(=O)OC1=C(C=C(C=C1Br)/C=C\2/C(=O)SC(=N2)SCC3=CC=CC=C3Cl)Br |
SMILES |
CC(=O)OC1=C(C=C(C=C1Br)C=C2C(=O)SC(=N2)SCC3=CC=CC=C3Cl)Br |
SMILES canonique |
CC(=O)OC1=C(C=C(C=C1Br)C=C2C(=O)SC(=N2)SCC3=CC=CC=C3Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Allyl 6-(5-methyl-2-thienyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B307408.png)
![1-{3-[(2-chlorobenzyl)sulfanyl]-6-(2,4,6-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307409.png)
![6-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-1,3-benzodioxol-4-yl methyl ether](/img/structure/B307411.png)
![1-{3-[(2-chlorobenzyl)sulfanyl]-6-[4-(trifluoromethyl)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307412.png)
![5-bromo-3-(2-[4-chloro(methyl)anilino]-4-oxo-1,3-thiazol-5(4H)-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B307413.png)

![3-(Allylsulfanyl)-6-[3-(cyclopentyloxy)phenyl]-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307417.png)
![1-[10-bromo-3-(ethylsulfanyl)-6-phenyl[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307419.png)
![2-(acetyloxy)-3-bromo-5-[(2-[4-chloro(methyl)anilino]-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]phenyl acetate](/img/structure/B307420.png)

![2-Bromo-4-(2-{8-[(4-chlorobenzyl)oxy]-2-quinolinyl}vinyl)-6-ethoxyphenyl acetate](/img/structure/B307426.png)
![8-[(4-Chlorobenzyl)oxy]-2-{2-[5-(2-chlorophenyl)-2-furyl]vinyl}quinoline](/img/structure/B307427.png)